2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is a chemical compound characterized by its molecular formula and a molecular weight of . This compound belongs to the quinazoline family, which consists of heterocyclic compounds that are significant in medicinal chemistry due to their diverse biological activities. The unique structure of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine makes it a valuable building block for synthesizing more complex molecules and exploring various scientific applications.
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl aniline with a suitable aldehyde or ketone under controlled conditions. This process can be catalyzed to enhance yield and efficiency.
Technical Details:
Industrial production may utilize continuous flow reactors to optimize reaction conditions and maximize yield .
The molecular structure of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine features a tetrahydroquinazoline ring system with a methyl group at the second position and an amine group at the sixth position.
This unique arrangement contributes to its reactivity and interaction with biological targets.
2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine can undergo several chemical reactions:
Common Reagents and Conditions:
The mechanism of action for 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to alterations in cellular processes.
Research indicates that this compound can modulate enzyme activity and influence signaling pathways that are crucial for various biological functions .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity during synthesis .
The applications of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine span various fields:
The construction of the 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine core relies heavily on multicomponent reactions (MCRs) and cyclocondensation strategies. A prominent one-pot method involves reacting cyclohexanone derivatives (e.g., 4-methylcyclohexanone), substituted aldehydes (e.g., thiophene-2-carboxaldehyde), and guanidine carbonate under solvent-free conditions. This approach leverages base-mediated cyclization, achieving yields of 70–85% while eliminating intermediate isolation steps [2]. Alternative routes employ bis-benzylidene cyclohexanones and α-aminoamidines in pyridine at 100°C, yielding 47–80% of functionalized tetrahydroquinazolines [3]. Key optimization parameters include:
Table 1: Comparative Analysis of Tetrahydroquinazoline Synthetic Routes
Method | Starting Materials | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
One-pot MCRs | Cyclohexanone, aldehyde, guanidine | Solvent-free, base, 80°C | 70–85% | Atom economy, no intermediates |
α-Aminoamidine route | Bis-benzylidene cyclohexanone, α-aminoamidine | Pyridine, 100°C | 47–80% | Tunable C2-protecting groups |
Cyclocondensation | Enone, acetamidine HCl | Acetic acid, reflux | 38–81% | Direct access to 2-methyl derivatives |
α-Aminoamidines serve as versatile precursors for regioselective tetrahydroquinazoline synthesis. Protected aminoamidines (e.g., Ms- or Boc-protected) undergo Michael addition with bis-benzylidene cyclohexanones, followed by intramolecular cyclization. This method enables precise installation of the C6-amine group while permitting late-stage deprotection [3]. For example:
Table 2: Aminoamidine Precursors and Their Cyclization Outcomes
Precursor | Protecting Group (PG) | Product | Yield (%) | Deprotection Yield (%) |
---|---|---|---|---|
1a | Ms | 3a-d | 50–80 | N/A |
1e | Boc | 3e-g | 47–54 | 88–95 (4e-g) |
Chiral 6-amine derivatives are synthesized via asymmetric transfer hydrogenation (ATH). Though direct methods for 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine are evolving, analogous tetrahydroquinoline reductions inform this approach. Noyori-Ikariya catalysts (e.g., Ru(II)-(TsDPEN)) enable enantioselective imine reduction using HCO₂H/Et₃N as a hydrogen source [5] . Key considerations:
Functionalization focuses on N-alkylation, C-H activation, and cross-coupling:
Table 3: Functionalization Strategies and Applications
Reaction Type | Reagents/Conditions | Products | Yield (%) | Application |
---|---|---|---|---|
N-Alkylation | RCHO, NaBH₄, MeOH | N-alkyl-6-amines | 65–92 | Bioactivity modulation |
Ullman amination | ArBr, CuI, ChCl:Gly, K₂CO₃, 60°C | Aryl-6-amino derivatives | 60–97 | Antimicrobial scaffolds |
Amide formation | R-COOH, DCC, DMAP | C6-amides (e.g., EVT-2689231) | 70–85 | Histamine receptor modulation |
Sustainable synthesis leverages deep eutectic solvents (DESs), solvent-free conditions, and alternative energy inputs:
Table 4: Green Metrics for Tetrahydroquinazoline Synthesis
Method | Catalyst/Solvent | Temperature (°C) | Time | E-factor | Yield (%) |
---|---|---|---|---|---|
DES-Ullman amination | ChCl:Gly, CuI | 60 | 12 h | 2.1 | 98 |
Solvent-free MCR | None | 80 | 3 h | 0.9 | 85 |
Conventional (DMF) | DMF, CuI/phenanthroline | 100 | 24 h | 12.7 | 65 |
E-factor: (Mass of waste / Mass of product)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1